Structural, Synthetic, and Pharmacological Profiling of 5-Methoxy-1-(trifluoromethyl)-1-indanol
Structural, Synthetic, and Pharmacological Profiling of 5-Methoxy-1-(trifluoromethyl)-1-indanol
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern drug discovery, the strategic installation of a trifluoromethyl (–CF
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, synthetic methodologies, and analytical characterization of 5-Methoxy-1-(trifluoromethyl)-1-indanol, grounded in established organofluorine chemistry principles.
Physicochemical and Structural Profiling
Understanding the physicochemical baseline of 5-Methoxy-1-(trifluoromethyl)-1-indanol is critical for predicting its behavior in both synthetic workflows and biological systems. The –CF
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |
| CAS Registry Number | 188726-17-2 |
| Molecular Formula | C |
| Molecular Weight | 232.20 g/mol |
| Structural Features | Indane core, C1-Trifluoromethyl, C1-Hydroxyl, C5-Methoxy |
| Hydrogen Bond Donors | 1 (C1 –OH) |
| Hydrogen Bond Acceptors | 5 (3x F, 1x Methoxy O, 1x Hydroxyl O) |
| Topological Polar Surface Area | 29.5 Ų |
Synthetic Methodology: Nucleophilic Trifluoromethylation
The most robust and scalable method for synthesizing 1-(trifluoromethyl)indanols is the nucleophilic addition of the Ruppert–Prakash reagent (Trimethyl(trifluoromethyl)silane, TMSCF
Mechanistic Pathway
The reaction proceeds via a catalytic cycle initiated by Tetra-n-butylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom of TMSCF
Figure 1: Mechanistic pathway for the nucleophilic trifluoromethylation of 5-methoxy-1-indanone.
Step-by-Step Experimental Protocol
To ensure high yields and prevent side reactions (such as enolization or dehydration), the following self-validating protocol must be strictly adhered to.
Objective: Synthesis of 5-Methoxy-1-(trifluoromethyl)-1-indanol from 5-methoxy-1-indanone.
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System Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with inert nitrogen gas.
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Causality: TMSCF
is highly moisture-sensitive. Ambient water will rapidly hydrolyze the reagent into fluoroform gas (CHF ) and hexamethyldisiloxane, completely halting the reaction.
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Substrate Dissolution: Dissolve 5-methoxy-1-indanone (1.0 equiv, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
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Reagent Introduction: Add TMSCF
(1.2 equiv, 12 mmol) to the stirring solution at room temperature. -
Catalytic Activation: Cool the reaction mixture to 0 °C using an ice bath. Add TBAF (1.0 M in THF, 0.1 equiv, 1 mmol) dropwise over 5 minutes.
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Causality: The formation of the pentavalent silicate and subsequent nucleophilic attack is highly exothermic. Cooling controls the reaction rate, preventing the basic intermediates from deprotonating the indanone (enolization), which would reduce the yield of the desired 1,2-addition product.
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Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC; 80:20 Hexanes/Ethyl Acetate) until the indanone spot is fully consumed.
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Desilylation (Deprotection): Once the silyl ether intermediate is confirmed via TLC, add an excess of TBAF (1.5 equiv, 15 mmol) or 1M aqueous HCl (20 mL) to cleave the O–TMS bond. Stir for an additional 1 hour at room temperature.
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Workup and Extraction: Quench the reaction with saturated aqueous NH
Cl (30 mL).-
Causality: A mild, buffered acidic quench neutralizes the basic alkoxide without causing the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would undesirably yield a trifluoromethylated indene.
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Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate).
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target.
Downstream Applications in Drug Discovery
The architectural combination of an indane ring, a methoxy ether, and a trifluoromethylated tertiary alcohol makes this compound a "privileged scaffold."
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Steroid Mimicry: The bicyclic indane system effectively mimics the A and B rings of steroidal frameworks (such as estradiol or testosterone). The C5-methoxy group acts as an electron-donating hydrogen bond acceptor, often mimicking the C3-hydroxyl of steroids.
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Metabolic Shielding: Tertiary alcohols are generally resistant to oxidation, but they are prone to phase II metabolism (glucuronidation) or dehydration. The extreme electron-withdrawing nature of the –CF
group inductively strengthens the adjacent C–O bond and sterically shields the site, drastically improving the pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs). -
Target Specificity: This building block is frequently utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and Estrogen Receptor Beta (ER
) agonists, where the precise spatial orientation of the –CF group drives receptor subtype selectivity.
Analytical Characterization
To verify the structural integrity and purity of the synthesized 5-Methoxy-1-(trifluoromethyl)-1-indanol, a multi-modal analytical approach is required. The presence of the fluorine atoms provides highly diagnostic NMR signatures.
Table 2: Expected Analytical Characterization Data
| Technique | Expected Diagnostic Signals |
| Mass Spectrometry (ESI) | m/z 215.06: [M-OH] |
References
- 1248668-85-0|2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)
- Source: mdpi.
- Source: nih.
- Source: researchgate.
